Baileyolin
Description
Baileyolin (C₁₅H₂₀O₄, molecular weight 264.32) is a white crystalline compound isolated from Chrysanthemum baileyi and related species within the Asteraceae family . Key pharmacological properties include:
- Antitumor activity: ED₅₀ values of 16 μg/mL against nasopharyngeal carcinoma (KB) cells and 2.9 μg/mL against murine leukemia P388 (PS) cells. In vivo studies at 25 mg/kg showed a T/C value of 114 for PS .
Structural characterization includes NMR, UV, IR, and MS data, confirming its sesquiterpene lactone backbone, though detailed spectral interpretations are absent in the provided evidence .
Properties
CAS No. |
26620-65-5 |
|---|---|
Molecular Formula |
C20H26O6 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
(4-hydroxy-1,5,8a-trimethyl-2,8-dioxo-3a,4,5,5a,9,9a-hexahydro-1H-azuleno[6,5-b]furan-9-yl) (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C20H26O6/c1-6-9(2)18(23)26-17-14-11(4)19(24)25-16(14)15(22)10(3)12-7-8-13(21)20(12,17)5/h6-8,10-12,14-17,22H,1-5H3/b9-6+ |
InChI Key |
NOASRRBRAULRFQ-RMKNXTFCSA-N |
SMILES |
CC=C(C)C(=O)OC1C2C(C(=O)OC2C(C(C3C1(C(=O)C=C3)C)C)O)C |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC1C2C(C(=O)OC2C(C(C3C1(C(=O)C=C3)C)C)O)C |
Canonical SMILES |
CC=C(C)C(=O)OC1C2C(C(=O)OC2C(C(C3C1(C(=O)C=C3)C)C)O)C |
Other CAS No. |
6995-10-4 |
Synonyms |
baileyolin |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structurally closest analogs to Baileyolin, based on computational similarity scores (0.71–0.87), are boronic acid derivatives listed in . A comparative analysis is outlined below:
| Parameter | This compound | (3-Bromo-5-chlorophenyl)boronic Acid | (6-Bromo-2,3-dichlorophenyl)boronic Acid |
|---|---|---|---|
| Molecular Formula | C₁₅H₂₀O₄ | C₆H₅BBrClO₂ | C₆H₄BBrCl₂O₂ |
| Molecular Weight | 264.32 | 235.27 | 269.72 |
| Polar Surface Area | Not reported | 40.46 Ų | 40.46 Ų |
| Bioavailability | High (oral) | 0.55 (moderate) | 0.55 (moderate) |
| Functional Groups | Sesquiterpene lactone | Boronic acid, halogen substituents | Boronic acid, halogen substituents |
Key Observations :
- Structural divergence : this compound’s sesquiterpene lactone scaffold differs markedly from the aromatic boronic acids, which feature halogen atoms (Br, Cl) and a boronic acid group .
- Pharmacological implications : While this compound exhibits antitumor activity, boronic acids are typically utilized in Suzuki-Miyaura cross-coupling reactions rather than direct therapeutic applications .
Comparison with Functionally Similar Compounds
No direct functional analogs of this compound are described in the provided evidence. However, general comparisons can be inferred from its pharmacological profile:
A. Antitumor Agents
- Paclitaxel (Taxol): A diterpenoid with a mechanism involving microtubule stabilization (ED₅₀ ~ 1–10 nM), significantly more potent than this compound. However, paclitaxel’s toxicity (e.g., neurotoxicity) contrasts with this compound’s reported safety .
- Artemisinin : A sesquiterpene lactone with antimalarial and anticancer activity (ED₅₀ ~ 10–50 μM), structurally akin to this compound but functionally distinct due to an endoperoxide moiety .
B. Antibacterial Compounds
- Berberine: An isoquinoline alkaloid with MIC values of 10–100 μg/mL against Gram-positive bacteria. This compound’s broader spectrum (Gram-positive and Gram-negative) is suggested but unquantified in the evidence .
Limitations and Analytical Challenges
- Structural data gaps : The absence of this compound’s X-ray crystallography or detailed spectroscopic data hinders precise structural comparisons .
- Functional data scarcity: No ED₅₀/MIC values for boronic acid analogs or other natural products are provided, limiting functional contrasts .
- Analytical complexity: As noted in , chemical analyses of natural products often yield ambiguous results due to matrix effects and low concentrations .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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